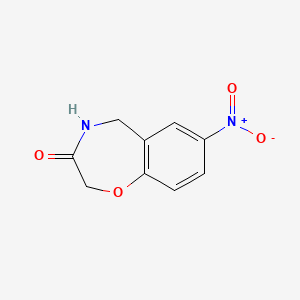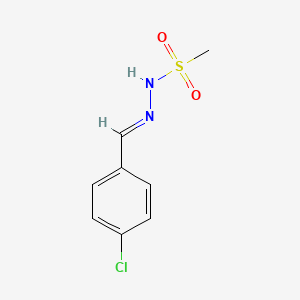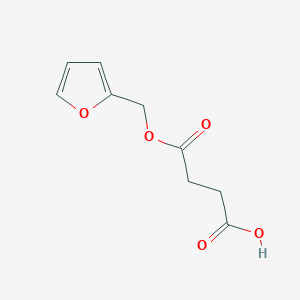![molecular formula C20H29N3O3 B5512557 5-[(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N,N-dimethyl-2-furamide](/img/structure/B5512557.png)
5-[(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N,N-dimethyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazaspiro undecane derivatives, including compounds similar to "5-[(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N,N-dimethyl-2-furamide," are of significant interest in organic chemistry due to their potential pharmaceutical applications and complex molecular architecture. These compounds are notable for their spirocyclic framework, incorporating nitrogen atoms within their cyclic structures, which can influence their chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of diazaspiro undecane derivatives often involves innovative methodologies to construct the spirocyclic core efficiently. For instance, the stereoselective synthesis of diazaspiro[5.5]undecane derivatives has been achieved through base-promoted [5+1] double Michael addition reactions, showcasing the versatility of synthetic strategies to access such complex frameworks (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro undecane derivatives is characterized by the presence of a spirocyclic core, where two cyclic structures are joined at a single atom. X-ray crystallography and NMR spectroscopy are crucial techniques for elucidating the three-dimensional structure of these compounds, revealing details about their conformation and stereochemistry.
Chemical Reactions and Properties
Diazaspiro undecane derivatives participate in various chemical reactions, reflecting their reactivity patterns. For example, their redox behavior in non-aqueous media has been studied, highlighting the potential for synthetic modifications and functionalization through oxidation and reduction processes (Abou-Elenien et al., 1991).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has demonstrated methods for synthesizing diazaspiro[5.5]undecane derivatives through various chemical reactions, including double Michael addition and base-promoted cyclization processes. These methods allow for the efficient creation of diazaspiro compounds with significant yields, showcasing their versatility and potential for further functionalization (Aggarwal & Khurana, 2015; Islam et al., 2017).
Photophysical Properties
Studies have explored the photophysical behaviors of diazaspiro compounds, revealing their solvatochromic effects and the impact of solvent polarity on their fluorescence quantum yields. These findings are crucial for applications in materials science and photophysical research, providing insights into the environmental responsiveness of these compounds (Aggarwal & Khurana, 2015).
Electrochemical Properties
The electrochemical behavior of diazaspiro[5.5]undecane derivatives in non-aqueous media has been investigated, offering a foundation for developing electrochemical sensors or devices. These studies shed light on the redox characteristics of these compounds, which could be harnessed in various technological applications (Abou-Elenien et al., 1991).
Eigenschaften
IUPAC Name |
N,N-dimethyl-5-[(3-oxo-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-9-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-4-11-23-15-20(8-7-18(23)24)9-12-22(13-10-20)14-16-5-6-17(26-16)19(25)21(2)3/h4-6H,1,7-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLVYGIEPPXNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)CN2CCC3(CCC(=O)N(C3)CC=C)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5512503.png)
![3-[5-(2-methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5512509.png)
![N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5512522.png)
![5-(phenoxymethyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5512523.png)
![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5512525.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5512533.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5512547.png)
methanone](/img/structure/B5512550.png)